molecular formula C19H16ClNO2 B1393949 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160261-24-4

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1393949
M. Wt: 325.8 g/mol
InChI Key: FAOMFOQWDBRBCZ-UHFFFAOYSA-N
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Description

“8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C19H16ClNO2 and a molecular weight of 325.79 .


Molecular Structure Analysis

The molecular structure of “8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” consists of a quinoline core, which is a benzene ring fused with a pyridine moiety . It also contains an ethyl group at the 8th position, a methoxyphenyl group at the 2nd position, and a carbonyl chloride group at the 4th position .


Chemical Reactions Analysis

Quinoline, which is a part of the compound’s structure, is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can participate in both electrophilic and nucleophilic substitution reactions .

Scientific Research Applications

  • Synthesis and Metabolic Studies : Some studies focus on the synthesis of various derivatives of quinoline compounds, exploring their metabolic properties. For instance, Mizuno et al. (2006) investigated the synthesis of metabolites of a specific ethyl quinoline derivative, exploring its efficient synthesis and potential applications (Mizuno et al., 2006).

  • Chemical Transformations and Reactions : Research by Kutkevichus and Shablinskas (1971) examined the chemical reactions of specific ethyl and alkyl quinoline derivatives under different conditions, contributing to the understanding of their chemical behavior (Kutkevichus & Shablinskas, 1971).

  • Photochemical Studies : The photochemical reactions of quinoline derivatives have been a subject of interest, as studied by Ono and Hata (1987), who investigated the behavior of ethoxycarbonyl-substituted quinolines under various conditions (Ono & Hata, 1987).

  • Material Science and Engineering : Quinoline derivatives have been investigated for their structural and optical properties, as in the study by Zeyada et al. (2016), which examined the properties of certain quinoline derivatives in thin film form (Zeyada et al., 2016).

  • Corrosion Inhibition : Quinoline derivatives have been evaluated for their effectiveness as corrosion inhibitors, as demonstrated by Singh et al. (2016), who analyzed the corrosion mitigation effects of various quinoline derivatives (Singh et al., 2016).

  • Anticancer Research : The potential anticancer properties of quinoline derivatives have been assessed in some studies. For instance, Regal et al. (2020) examined the cytotoxic activity of certain quinoline derivatives against various cancer cell lines (Regal et al., 2020).

properties

IUPAC Name

8-ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-12-6-5-9-15-16(19(20)22)11-17(21-18(12)15)13-7-4-8-14(10-13)23-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOMFOQWDBRBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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